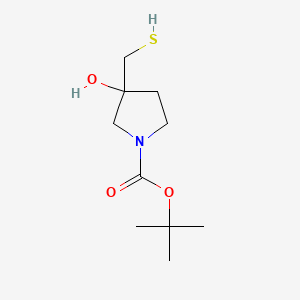

tert-Butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

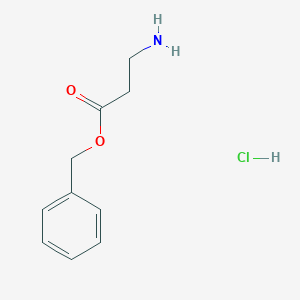

“tert-Butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 . It is used for research purposes and is not intended for human use .

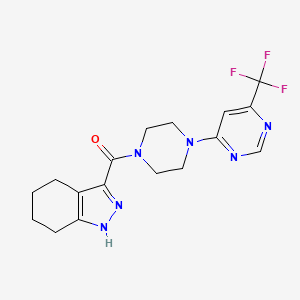

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate” can be represented by the SMILES stringOC1(CS)CCN(C(OC(C)(C)C)=O)C1 .

Aplicaciones Científicas De Investigación

Metabolism and Biochemical Studies

Metabolism studies of tert-butylated compounds have revealed insights into their biochemical transformations within organisms. For example, the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans shows significant differences, highlighting the importance of tert-butylated compounds in pharmacokinetics and toxicology (Daniel, Gage, & Jones, 1968).

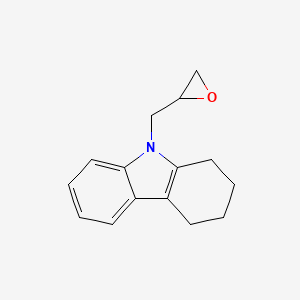

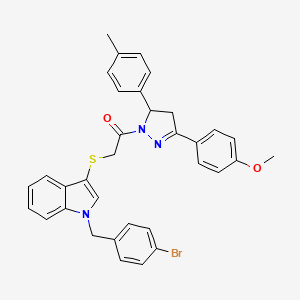

Synthetic Chemistry and Drug Development

In synthetic chemistry, tert-butylated pyrrolidines serve as key intermediates in the creation of complex molecules. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives through a one-step continuous flow process demonstrates the versatility of tert-butyl esters in facilitating complex chemical transformations (Herath & Cosford, 2010). Similarly, the development of enantioselective nitrile anion cyclization strategies for synthesizing disubstituted pyrrolidines showcases the application of tert-butylated pyrrolidines in the synthesis of chiral drug molecules with high purity and yield (Chung et al., 2005).

Protective Group Chemistry

Research into the protection of hydroxyl groups highlights the role of tert-butylated compounds in the synthesis of complex organic molecules. The development of tert-butyldimethylsilyl derivatives for hydroxyl protection reflects the broader utility of tert-butyl groups in facilitating synthetic routes by providing stability under various conditions while being easily removable (Corey & Venkateswarlu, 1972).

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-9(2,3)14-8(12)11-5-4-10(13,6-11)7-15/h13,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSIHBXQHAYFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CS)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2689154.png)

![6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline](/img/structure/B2689158.png)

![tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2689161.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689163.png)

![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)

![4,7-Dimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689173.png)